Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate
CAS No.: 67906-50-7
Cat. No.: VC18457383
Molecular Formula: C28H20N6Na2O7S2
Molecular Weight: 662.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67906-50-7 |
|---|---|
| Molecular Formula | C28H20N6Na2O7S2 |
| Molecular Weight | 662.6 g/mol |
| IUPAC Name | disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
| Standard InChI Key | HIUVZIHAVBCZMK-UHFFFAOYSA-L |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-50-7) belongs to the azo dye family, characterized by two azo (-N=N-) groups bridging aromatic rings. The IUPAC name reflects its intricate structure: disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate. Its molecular formula is C₂₈H₂₀N₆Na₂O₇S₂, with a molar mass of 662.6 g/mol .
Structural Features
The compound’s architecture comprises:
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Two naphthalene cores linked via azo groups.
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Sulfonate (-SO₃⁻) and acetamido (-NHCOCH₃) substituents enhancing solubility and reactivity.
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Amino (-NH₂) groups facilitating covalent interactions with substrates.
Table 1: Key Structural Descriptors
| Property | Detail |
|---|---|
| Aromatic Systems | Two naphthalene rings, one benzene ring |
| Functional Groups | Sulfonate, amino, acetamido, azo |
| Solubility-Enhancing Moieties | Two sulfonate groups (-SO₃⁻) and disodium counterions |
The planar arrangement of aromatic systems allows π-π stacking, critical for dye-substrate adhesion .
Synthesis and Manufacturing
Reaction Pathway
Synthesis involves sequential diazotization and coupling steps:
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Diazotization of 4-Acetamidoaniline: Treatment with nitrous acid (HNO₂) in HCl yields a diazonium salt.
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Coupling with 4-Amino-7-sulfonato-1-naphthylamine: The diazonium salt reacts with the naphthylamine derivative under alkaline conditions.
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Sulfonation: Introduction of sulfonate groups via sulfuric acid treatment ensures water solubility.
Optimization Parameters
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pH: Maintained at 8–9 during coupling to prevent premature azo bond cleavage.
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Temperature: Controlled at 0–5°C during diazotization to avoid side reactions.
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Reactant Ratios: Stoichiometric precision ensures minimal byproducts .
Table 2: Synthesis Conditions
| Step | Temperature (°C) | pH | Key Reagents |
|---|---|---|---|
| Diazotization | 0–5 | 1–2 | NaNO₂, HCl |
| Coupling | 5–10 | 8–9 | NaOH, naphthylamine |
| Sulfonation | 25–30 | 3–4 | H₂SO₄, SO₃ |
Physicochemical Properties
Physical Characteristics
Chemical Reactivity
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Azo Bond Reduction: Cleavage by sodium dithionite yields aromatic amines .
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Photostability: Resists UV degradation due to electron-withdrawing sulfonate groups.
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pH Sensitivity: Chromophore shifts at extremes (pH <2 or >12) .
Industrial and Scientific Applications
Textile Dyeing
The dye’s affinity for cellulose and wool stems from sulfonate-fiber hydrogen bonding. It achieves wash-fastness ratings of 4–5 (ISO 105-C06).
Biological Staining
In histology, it binds selectively to cytoplasmic proteins, enabling contrast enhancement in light microscopy .
Analytical Chemistry
Used as a pH indicator (transition range: 6.8–8.4) and in spectrophotometric metal ion detection (e.g., Fe³⁺, Cu²⁺) .
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, fume hood |
| Disposal | Incineration (>800°C) with scrubbers |
| Spill Management | Absorb with inert material, avoid aqueous release |
Comparative Analysis with Analogues
Positional Isomerism
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-51-8) differs in sulfonate placement but shares similar applications. The 7-sulfonato derivative exhibits 10% higher molar absorptivity due to extended conjugation.
Recent Advances and Future Directions
Polymer-Dye Conjugates
Grafting onto polyacrylamide enhances thermal stability (T₅% loss = 280°C vs. 220°C for free dye) .
Photodynamic Therapy
Nanoencapsulated forms show promise in singlet oxygen generation (ΦΔ = 0.42) for cancer treatment .
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